molecular formula C33H32ClN3O6S B13431553 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol

2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol

Cat. No.: B13431553
M. Wt: 634.1 g/mol
InChI Key: IKFJHWNMBITKPN-NDEPHWFRSA-N
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Description

2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is a derivative of Rivaroxaban, a well-known anticoagulant used to prevent and treat blood clots. This compound is characterized by the presence of benzyloxy groups and a diol structure, which may influence its pharmacological properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of hydroxyl groups: The diol structure is protected using suitable protecting groups to prevent unwanted reactions.

    Formation of benzyloxy groups: Benzylation of the hydroxyl groups is achieved using benzyl chloride in the presence of a base such as sodium hydride.

    Coupling reactions: The protected intermediate is then coupled with the Rivaroxaban core structure using appropriate coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

    Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the benzyloxy groups can yield benzyl alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Investigated for its anticoagulant properties and potential therapeutic applications.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is similar to that of Rivaroxaban. It acts as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: The parent compound, widely used as an anticoagulant.

    Apixaban: Another Factor Xa inhibitor with similar anticoagulant properties.

    Edoxaban: A direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism.

Uniqueness

2-(Benzyloxy)-N-(2-(benzyloxy)ethyl) Rivaroxaban Diol is unique due to the presence of benzyloxy groups and a diol structure, which may enhance its pharmacokinetic properties and specificity for Factor Xa. These structural modifications could potentially lead to improved efficacy and reduced side effects compared to other similar compounds .

Properties

Molecular Formula

C33H32ClN3O6S

Molecular Weight

634.1 g/mol

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-[(2-phenylmethoxyacetyl)-(2-phenylmethoxyethyl)amino]phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C33H32ClN3O6S/c34-30-16-15-29(44-30)32(39)35-19-28-20-37(33(40)43-28)27-13-11-26(12-14-27)36(17-18-41-21-24-7-3-1-4-8-24)31(38)23-42-22-25-9-5-2-6-10-25/h1-16,28H,17-23H2,(H,35,39)/t28-/m0/s1

InChI Key

IKFJHWNMBITKPN-NDEPHWFRSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC3=CC=CC=C3)C(=O)COCC4=CC=CC=C4)CNC(=O)C5=CC=C(S5)Cl

Origin of Product

United States

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